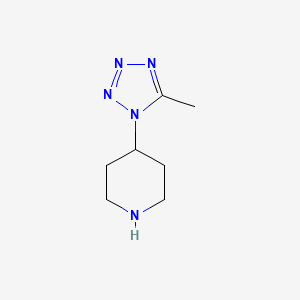![molecular formula C11H18N2O3 B13887490 Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B13887490.png)
Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-oxo-1,7-diazaspiro[34]octane-1-carboxylate is a spirocyclic compound with a unique structure that includes a diazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable diazaspiro precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor antagonists.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an antagonist, blocking the receptor and inhibiting downstream signaling.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
- Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate
Uniqueness
Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate is unique due to its specific diazaspiro ring system and the presence of both tert-butyl and oxo functional groups. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-5-4-11(13)6-8(14)12-7-11/h4-7H2,1-3H3,(H,12,14) |
InChI Key |
RHFBLFHDDBTUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


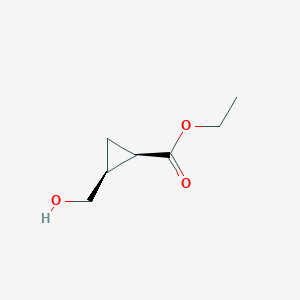


![Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13887422.png)
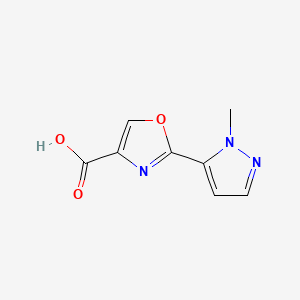
![4-Chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B13887431.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid](/img/structure/B13887437.png)
![4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13887440.png)
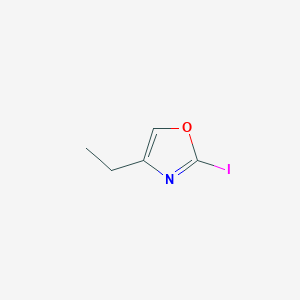
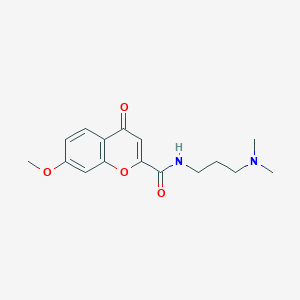
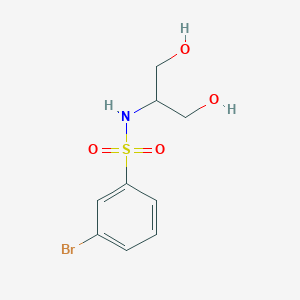
![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
![5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B13887464.png)
